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Compound of Interest

Compound Name: OVA Peptide(257-264) TFA

Cat. No.: B15602575

This document provides a detailed protocol for the Enzyme-Linked Immunospot (ELISpot)
assay to detect and quantify cells secreting Interferon-gamma (IFN-y) in response to
stimulation with the OVA (257-264) peptide, also known as SIINFEKL. This protocol is intended
for researchers, scientists, and drug development professionals working with murine models to
assess antigen-specific T-cell responses.

Introduction

The ELISpot assay is a highly sensitive immunoassay used to quantify the frequency of
cytokine-secreting cells at the single-cell level.[1][2] It is a cornerstone for monitoring T-cell
immunity in vaccine development and immunotherapy. IFN-y is a critical cytokine indicative of a
Type 1 cell-mediated immune response, primarily produced by CD8+ cytotoxic T lymphocytes
(CTLs) and Th1l CD4+ T-cells upon antigen recognition.[2][3][4]

The peptide OVA (257-264), with the amino acid sequence SIINFEKL, is an immunodominant
epitope of chicken ovalbumin.[5][6] When presented by the Major Histocompatibility Complex
(MHC) class | molecule H-2Kb in C57BL/6 mice, it potently stimulates a specific CD8+ T-cell
response.[7][8] This makes the SIINFEKL peptide an invaluable tool for studying antigen-
specific CTL activation, memory, and effector function.[5] This protocol outlines the procedure
for stimulating murine splenocytes with OVA (257-264) TFA and measuring the subsequent
IFN-y response using the ELISpot assay.

Principle of the Assay & Signaling Pathway
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The IFN-y ELISpot assay is a type of sandwich immunoassay. The process begins with the
coating of a microplate membrane with a high-affinity capture antibody specific for IFN-y. When
splenocytes are cultured in these wells with the OVA (257-264) peptide, antigen-presenting
cells (APCs) present the peptide via MHC class | molecules to specific CD8+ T-cells. This
recognition triggers T-cell activation and the secretion of IFN-y.

The secreted cytokine is immediately captured by the immobilized antibody on the membrane
in the vicinity of the secreting cell. After an incubation period, the cells are washed away, and a
biotinylated detection antibody for IFN-y is added, binding to the captured cytokine. A
streptavidin-enzyme conjugate, such as streptavidin-alkaline phosphatase (ALP), is then
introduced, which binds to the biotinylated detection antibody. Finally, a precipitating substrate
(e.g., BCIP/NBT) is added, which is converted by the enzyme into an insoluble colored spot at
the site of cytokine secretion. Each spot corresponds to a single IFN-y-producing cell.[1][3]
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Caption: T-Cell activation by OVA peptide leading to IFN-y secretion and detection.

Materials and Reagents

e Mouse IFN-y ELISpot Kit (containing capture Ab, detection Ab, Streptavidin-enzyme
conjugate, substrate)

o OVA (257-264) Peptide (SIINFEKL), TFA salt (e.g., Peptides & Elephants, GenScript)[6][9]
o PVDF membrane 96-well plates
» Sterile PBS (Phosphate Buffered Saline)

¢ Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM
L-glutamine, and 1% Penicillin-Streptomycin.

e 70% Ethanol

e DMSO (Dimethyl sulfoxide)

» Red Blood Cell (RBC) Lysis Buffer

» Positive Control Stimulant (e.g., Concanavalin A, PHA)[10][11]
» Sterile, deionized water

e CO2 Incubator (37°C, 5% CO2)

o ELISpot Reader or Dissection Microscope

Experimental Workflow

The workflow diagram below provides a high-level overview of the entire ELISpot procedure.
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Caption: Step-by-step workflow for the IFN-y ELISpot assay.
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Detailed Experimental Protocol

OVA (257-264) Peptide Stock: Dissolve the lyophilized peptide first in a small amount of
sterile DMSO (e.g., 40 pL) to ensure it is completely dissolved.[12] Then, dilute with sterile
PBS or culture medium to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or
-80°C. Avoid repeated freeze-thaw cycles.

Wash Buffers: Prepare PBS and PBS-T (PBS with 0.05% Tween-20) as per standard
laboratory procedures.

Euthanize a C57BL/6 mouse (previously immunized or from a relevant experimental group)
and aseptically remove the spleen into a petri dish containing cold, sterile culture medium.

Create a single-cell suspension by gently mashing the spleen through a 70 um cell strainer
using the plunger of a syringe.[13]

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300-400 x g for 5-7
minutes. Discard the supernatant.

Resuspend the cell pellet in 3-5 mL of RBC Lysis Buffer and incubate for 3-5 minutes at
room temperature.[13]

Stop the lysis by adding 10 mL of complete culture medium. Centrifuge again, and discard
the supernatant.

Wash the cell pellet once more with complete culture medium.
Resuspend the final cell pellet in 5-10 mL of complete culture medium.

Perform a cell count using a hemocytometer or automated cell counter and assess viability
(should be >90%).

Adjust the cell concentration in complete culture medium to the desired density for plating
(e.g., 5 x 1076 cells/mL for plating 100 pL, which gives 5 x 1075 cells/well).[10][14]

Day 1: Plate Coating
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e Pre-wet the membrane of each well of the 96-well PVDF plate by adding 15-50 pL of 70%
ethanol. Incubate for no more than 2 minutes.[1][4]

 Flick out the ethanol and wash the plate 5 times with 200 pL/well of sterile water.[15]

 Dilute the anti-IFN-y capture antibody to its recommended concentration (e.g., 15 pg/mL) in
sterile PBS.[1]

e Add 100 pL of the diluted capture antibody to each well.
o Seal the plate and incubate overnight at 4-8°C.
Day 2: Cell Stimulation

o Aseptically decant the antibody solution from the plate. Wash the plate 5 times with 200
uL/well of sterile PBS.

» Block the membrane by adding 200 pL/well of complete culture medium. Incubate for at least
2 hours at 37°C.[10]

e During the blocking incubation, prepare your stimuli. Dilute the OVA peptide stock solution in
complete culture medium to a 2X working concentration (e.g., 2-50 pg/mL). Also prepare a
2X working solution for your positive control (e.g., ConA at 2 ug/mL) and a negative control
(medium only).

o Decant the blocking medium from the plate.

e Add 100 pL of the appropriate 2X stimulus to each well (e.g., OVA peptide, positive control,
negative control).

o Gently resuspend your prepared splenocytes and add 100 L of the cell suspension to each
well.[14] The final volume should be 200 pL.

o Cover the plate and incubate at 37°C in a 5% CO2 incubator for 18-24 hours.[4][9] Crucially,
do not disturb or move the plate during this incubation to avoid creating indistinct or "comet-
tailed" spots.[4]

Day 3: Detection and Spot Development
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o Decant the cells and medium from the plate. Wash the plate 3 times with PBS, followed by 3
times with PBS-T.[4]

« Dilute the biotinylated anti-IFN-y detection antibody in PBS containing 0.5% BSA. Add 100
uL to each well.

» Seal the plate and incubate for 2 hours at room temperature.[14]

e Wash the plate 6 times with PBS-T.

 Dilute the Streptavidin-ALP conjugate in PBS/0.5% BSA. Add 100 pL to each well.
e Incubate for 1 hour at room temperature.[15]

» Wash the plate thoroughly: 3 times with PBS-T, followed by 3 times with PBS only to remove
all residual Tween-20, which can inhibit the substrate.[4][16]

o Prepare the BCIP/NBT substrate solution immediately before use. Add 100 pL to each well.

e Monitor spot development in the dark for 5-30 minutes. Stop the reaction when spots are
sharp and distinct, and the background remains clear.[15]

o Stop the development by washing the plate thoroughly with running deionized water.

o Gently remove the plastic underdrain and allow the plate to dry completely in the dark or in a
fume hood.

Data Presentation and Analysis

The following table summarizes typical quantitative values used in this protocol. These should
be optimized for specific experimental systems.
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Recommended Range /
Parameter Notes
Value

Lower frequencies of
) ) 25x10%-5x10° , o
Cell Plating Density responding cells require higher

splenocytes/well
P Y cell numbers.[1][10][14]

_ Titration is recommended to
) 1 - 25 pg/mL (final i ) i
OVA (257-264) Peptide find the optimal concentration

concentration
) for stimulation.[10][14][17]

Follow manufacturer's

Capture Antibody 5-15 pg/mL )
recommendation.[1][10]
) ) Follow manufacturer's
Detection Antibody 0.25 - 2 ug/mL _
recommendation.
Can be extended up to 48
Cell Incubation Time 18 - 24 hours hours, but may increase spot
size and merging.[9][12][13]
Visually monitor to prevent
Substrate Development 5 - 30 minutes overdevelopment and high

background.[15]

Ensure the plate is completely dry before counting.

Count the spots in each well using an automated ELISpot reader or manually under a
dissection microscope.[4]

The results are expressed as Spot Forming Units (SFU) per million cells plated.
Calculation:
o First, calculate the average spot count for the negative control (unstimulated) wells.

o Subtract the average negative control count from the counts of the peptide-stimulated
wells.
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o Normalize this value to 10° cells: SFU / 10° cells = [(Avg spots in test well) - (Avg spots in
negative control)] x [1,000,000 / (cells per well)]

o Aresponse is typically considered positive if the spot count in stimulated wells is at least
double the background count and above a defined threshold (e.g., >50 SFU/10° cells).[4]

Troubleshooting
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Issue

Possible Cause(s)

Suggested Solution(s)

High Background

- Cells were pre-activated in
vivo or during culture.[18] -
High concentration of DMSO
(>0.4%) in peptide solution.[18]
- Contamination of reagents or
incomplete washing. - Over-

development with substrate.

- Rest thawed cells for 1-2
hours before plating.[1][19] -
Ensure final DMSO
concentration is minimal. - Use
sterile technique and perform
all wash steps thoroughly. -
Reduce substrate incubation

time.

No or Few Spots

- Low frequency of antigen-
specific T-cells. - Poor cell
viability. - Inactive peptide or
incorrect concentration. -
Incorrect antibody

concentrations.

- Increase the number of cells
plated per well.[16] - Check
cell viability before plating;
ensure it is >90%. - Use a new
aliquot of peptide and titrate
the concentration. - Verify
positive control (PHA/ConA)

wells are working.

Fuzzy or Merged Spots

- Plate was moved or vibrated
during cell incubation.[4] -
Over-incubation of cells,
leading to large spots. - Cell

clumping.

- Place incubator in a low-
traffic area and do not disturb
plates. - Optimize cell
incubation time (e.g., shorten
to 18 hours).[16] - Ensure a
single-cell suspension before

plating.

Inconsistent Results

- Inaccurate cell counting or
pipetting. - Uneven washing or
reagent addition. - "Edge
effect” due to plates drying out

during incubation.

- Use calibrated pipettes and
mix cell suspension well before
aliquoting. - Be consistent with
all pipetting and washing
steps. - Ensure proper
humidity in the incubator; do

not stack plates.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: IFN-y ELISpot Protocol for OVA
Peptide (257-264) TFA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602575#0ova-peptide-257-264-tfa-elispot-protocol-
for-ifn-gamma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b15602575#ova-peptide-257-264-tfa-elispot-protocol-for-ifn-gamma
https://www.benchchem.com/product/b15602575#ova-peptide-257-264-tfa-elispot-protocol-for-ifn-gamma
https://www.benchchem.com/product/b15602575#ova-peptide-257-264-tfa-elispot-protocol-for-ifn-gamma
https://www.benchchem.com/product/b15602575#ova-peptide-257-264-tfa-elispot-protocol-for-ifn-gamma
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15602575?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

